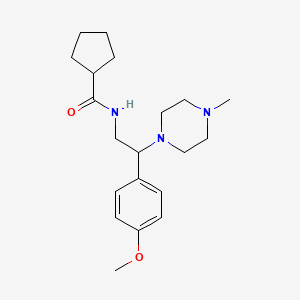
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. MP-10 has been extensively studied for its potential as a new drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is not fully understood. However, studies have suggested that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and neurological disorders.
Effets Biochimiques Et Physiologiques
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide inhibits the migration and invasion of cancer cells, reduces the production of reactive oxygen species (ROS), and induces cell cycle arrest. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to increase the levels of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various physiological processes, such as blood pressure and smooth muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has several advantages for lab experiments. It has a high degree of purity, stability, and solubility in water and organic solvents. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is its low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has great potential as a new drug candidate for the treatment of various diseases. Future research should focus on improving the bioavailability of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, optimizing the synthesis process, and investigating its mechanism of action in more detail. Additionally, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide should be tested in animal models to evaluate its efficacy and safety in vivo. Finally, clinical trials should be conducted to determine the effectiveness of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with cyclopentylamine in the presence of triethylamine to form N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide. The overall yield of the synthesis process is around 70%.
Applications De Recherche Scientifique
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been extensively studied for its potential as a new drug candidate for the treatment of various diseases. In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been investigated for its potential as a new drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22-11-13-23(14-12-22)19(16-7-9-18(25-2)10-8-16)15-21-20(24)17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWHJKSDSIEUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)
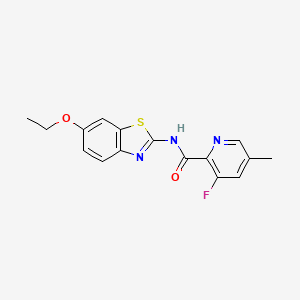
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)
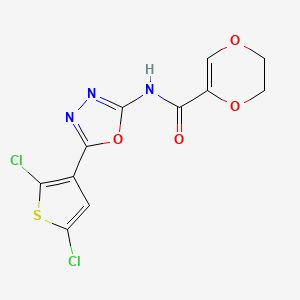
![5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)

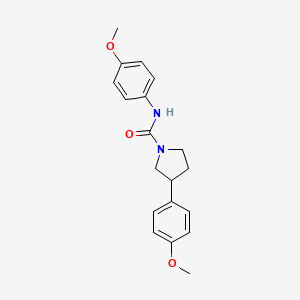

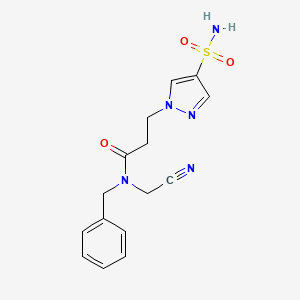
![2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803784.png)
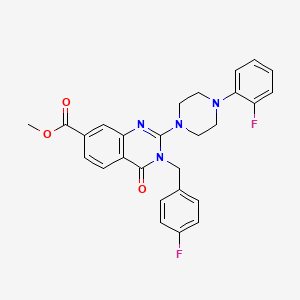
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)